N4-(1,3-BENZOTHIAZOL-2-YL)-N1,N1-DIETHYLPIPERIDINE-1,4-DICARBOXAMIDE
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Overview
Description
N4-(1,3-BENZOTHIAZOL-2-YL)-N1,N1-DIETHYLPIPERIDINE-1,4-DICARBOXAMIDE is a complex organic compound that features a benzothiazole moiety linked to a piperidine ring through a dicarboxamide linkage. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(1,3-BENZOTHIAZOL-2-YL)-N1,N1-DIETHYLPIPERIDINE-1,4-DICARBOXAMIDE typically involves the following steps:
Formation of Benzothiazole Moiety: The benzothiazole ring can be synthesized through various methods, including the diazo-coupling reaction, Knoevenagel condensation, and Biginelli reaction.
Formation of Piperidine Ring: The piperidine ring is often synthesized through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to enhance efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
N4-(1,3-BENZOTHIAZOL-2-YL)-N1,N1-DIETHYLPIPERIDINE-1,4-DICARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives of the benzothiazole or piperidine rings, while reduction may produce reduced forms of these moieties .
Scientific Research Applications
N4-(1,3-BENZOTHIAZOL-2-YL)-N1,N1-DIETHYLPIPERIDINE-1,4-DICARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N4-(1,3-BENZOTHIAZOL-2-YL)-N1,N1-DIETHYLPIPERIDINE-1,4-DICARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, benzothiazole derivatives have been shown to inhibit the enzyme DprE1, which is involved in the biosynthesis of the cell wall in Mycobacterium tuberculosis .
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-Benzothiazol-2-yl)-N-[1-(piperidin-4-ylmethyl)-4,5-dihydro-1H-imidazol-2-yl]amine
- N’-(1,3-Benzothiazol-2-yl)-arylamides
Uniqueness
N4-(1,3-BENZOTHIAZOL-2-YL)-N1,N1-DIETHYLPIPERIDINE-1,4-DICARBOXAMIDE is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a benzothiazole moiety with a piperidine ring through a dicarboxamide linkage sets it apart from other similar compounds .
Properties
IUPAC Name |
4-N-(1,3-benzothiazol-2-yl)-1-N,1-N-diethylpiperidine-1,4-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2S/c1-3-21(4-2)18(24)22-11-9-13(10-12-22)16(23)20-17-19-14-7-5-6-8-15(14)25-17/h5-8,13H,3-4,9-12H2,1-2H3,(H,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNMQWEKVPAYFHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)N1CCC(CC1)C(=O)NC2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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